REACTION_CXSMILES
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F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH3:12])[CH:3]=1.[NH2:13][CH2:14][C:15]([CH3:18])([OH:17])[CH3:16].CN1CCCC1=O.CCN(C(C)C)C(C)C>O>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([NH:13][CH2:14][C:15]([CH3:18])([OH:17])[CH3:16])[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9]
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Name
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|
Quantity
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0.5 g
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Type
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reactant
|
Smiles
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FC1=CC(=C(C=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
0.313 g
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Type
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reactant
|
Smiles
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NCC(C)(O)C
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Name
|
|
Quantity
|
7.3 mL
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Type
|
reactant
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Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
|
0.76 g
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 20 mL reaction
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Type
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CUSTOM
|
Details
|
vial equipped with a stir bar
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Type
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CUSTOM
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Details
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The vessel was sealed
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Type
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TEMPERATURE
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Details
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The reaction was cooled to ambient temperature
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×60 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine (25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
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Details
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The concentrate was purified by flash chromatography on a 10 g silica gel column with 1% methanol/CH2Cl2
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Name
|
|
Type
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product
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Smiles
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COC=1C=C(C=CC1[N+](=O)[O-])NCC(C)(O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |